5-(Chloromethyl)-3-(m-tolyl)isoxazole
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Overview
Description
5-(Chloromethyl)-3-(m-tolyl)isoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a chloromethyl group at the 5-position and a m-tolyl group at the 3-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(m-tolyl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolylhydrazine with chloroacetyl chloride, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(m-tolyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The m-tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form isoxazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and amines.
Oxidation Reactions: Formation of carboxylic acids and aldehydes.
Reduction Reactions: Formation of isoxazolidines.
Scientific Research Applications
5-(Chloromethyl)-3-(m-tolyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(m-tolyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-5-methyl-2-(m-tolyl)oxazole: Similar structure but with a methyl group at the 5-position instead of a chloromethyl group.
5-(Chloromethyl)-3-(p-tolyl)isoxazole: Similar structure but with a p-tolyl group instead of an m-tolyl group.
5-(Bromomethyl)-3-(m-tolyl)isoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-3-(m-tolyl)isoxazole is unique due to the presence of both a chloromethyl group and a m-tolyl group, which confer specific reactivity and properties
Properties
CAS No. |
934156-90-8 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-8-3-2-4-9(5-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 |
InChI Key |
MCTHFBUCEVTYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)CCl |
Origin of Product |
United States |
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